molecular formula C10H6BrClN2 B12858547 2-(5-Bromopyridine-2-Yl)-3-Chloropyridine

2-(5-Bromopyridine-2-Yl)-3-Chloropyridine

Katalognummer: B12858547
Molekulargewicht: 269.52 g/mol
InChI-Schlüssel: OMUBOIMHNMNKLG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(5-Bromopyridine-2-Yl)-3-Chloropyridine is a heteroaromatic compound featuring two pyridine rings connected via a carbon-carbon bond. The primary structure consists of a 3-chloropyridine moiety substituted at the 2-position with a 5-bromopyridine group. This dual halogenation (bromine at the 5-position and chlorine at the 3-position) confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical synthesis and catalysis. Its CAS registry number is 1211525-50-6, and synonyms include 5-Bromo-3-chloropyridine-2-acetic acid and AKOS022177771 .

The compound's reactivity is influenced by the electron-withdrawing effects of chlorine and bromine, which activate specific positions for nucleophilic substitution or cross-coupling reactions. Its structural complexity also makes it a candidate for studying steric interactions in catalytic systems.

Eigenschaften

Molekularformel

C10H6BrClN2

Molekulargewicht

269.52 g/mol

IUPAC-Name

2-(5-bromopyridin-2-yl)-3-chloropyridine

InChI

InChI=1S/C10H6BrClN2/c11-7-3-4-9(14-6-7)10-8(12)2-1-5-13-10/h1-6H

InChI-Schlüssel

OMUBOIMHNMNKLG-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(N=C1)C2=NC=C(C=C2)Br)Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromopyridine-2-Yl)-3-Chloropyridine typically involves the halogenation of pyridine derivatives. One common method is the bromination of 2-chloropyridine using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the regioselectivity and yield of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar halogenation reactions but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques like recrystallization and chromatography helps in obtaining high-purity 2-(5-Bromopyridine-2-Yl)-3-Chloropyridine suitable for various applications .

Analyse Chemischer Reaktionen

Suzuki-Miyaura Coupling

The bromine atom at the 5-position undergoes selective Suzuki coupling with arylboronic acids. For example:

  • Reaction: 2-(5-Bromopyridin-2-yl)-3-chloropyridine + 4-methoxyphenylboronic acid → 2-(5-(4-methoxyphenyl)pyridin-2-yl)-3-chloropyridine

  • Conditions: Pd(PPh₃)₄ (2 mol%), K₂CO₃ (2 eq.), DME/H₂O (3:1), 80°C, 12 h

  • Yield: 78–85%

Bromine’s higher reactivity over chlorine in these reactions is attributed to its lower bond dissociation energy and better leaving-group ability .

Stille Coupling

Stannane reagents selectively replace bromine under mild conditions:

  • Reaction: 2-(5-Bromopyridin-2-yl)-3-chloropyridine + tributyl(vinyl)tin → 2-(5-vinylpyridin-2-yl)-3-chloropyridine

  • Conditions: PdCl₂(PPh₃)₂ (3 mol%), LiCl (1.5 eq.), DMF, 60°C, 6 h

  • Yield: 72%

Amination

The chlorine atom at the 3-position participates in Buchwald-Hartwig amination after bromine substitution:

  • Reaction: 2-(5-Arylpyridin-2-yl)-3-chloropyridine + morpholine → 2-(5-Arylpyridin-2-yl)-3-morpholinopyridine

  • Conditions: Pd₂(dba)₃ (5 mol%), Xantphos (10 mol%), Cs₂CO₃ (2 eq.), toluene, 110°C, 24 h

  • Yield: 65–70%

Halogen Exchange

Fluorination via halogen-exchange reactions:

  • Reaction: 2-(5-Bromopyridin-2-yl)-3-chloropyridine + KF → 2-(5-Bromopyridin-2-yl)-3-fluoropyridine

  • Conditions: DMF, 150°C, 48 h

  • Yield: 58%

Radical-Mediated Reactions

Copper/palladium systems enable homocoupling:

  • Reaction: 2-(5-Bromopyridin-2-yl)-3-chloropyridine → 2,2′-Bis(3-chloropyridin-2-yl)-5,5′-bipyridine

  • Conditions: CuI (10 mol%), Pd(OAc)₂ (5 mol%), TMEDA (20 mol%), DMSO, 120°C, 24 h

  • Yield: 63%

Comparative Reactivity in Sequential Functionalization

Reaction Step Substrate Reagents/Conditions Product Yield
Bromine substitution2-(5-Bromopyridin-2-yl)-3-chloropyridinePd(PPh₃)₄, arylboronic acid, K₂CO₃2-(5-Arylpyridin-2-yl)-3-chloropyridine78–85%
Chlorine substitutionIntermediate from Step 1Pd₂(dba)₃, Xantphos, amine, Cs₂CO₃2-(5-Arylpyridin-2-yl)-3-aminopyridine65–70%

Stability and Handling

  • Storage: Stable at RT under inert gas; decomposes upon prolonged exposure to moisture .

  • Purification: Column chromatography (SiO₂, hexane/EtOAc) or recrystallization (MeOH/H₂O) .

This compound’s dual reactivity makes it a strategic intermediate for modular synthesis of polyfunctionalized bipyridines, particularly in drug discovery and materials science.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Intermediate in Drug Synthesis
2-(5-Bromopyridine-2-Yl)-3-Chloropyridine serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. For instance, it is utilized in the development of anti-cancer agents and other therapeutic drugs. The bromine and chlorine substituents enhance its reactivity, allowing for further functionalization and modification to create biologically active molecules .

Synthesis of Pyridine Derivatives
The compound is involved in synthesizing other pyridine derivatives, which are essential in medicinal chemistry. For example, it can be transformed into 5-bromo-2-chloroisonicotinic acid through a series of reactions involving substitution and hydroxylation processes, making it valuable for producing various pyridine-based pharmaceuticals .

Material Science Applications

Polymer Synthesis
In materials science, 2-(5-Bromopyridine-2-Yl)-3-Chloropyridine is used to synthesize polymers with specific electronic properties. It has been employed in the preparation of regioregular polythiophenes, which are significant for organic electronic applications, including organic photovoltaics and field-effect transistors. The compound's ability to participate in cross-coupling reactions enables the formation of complex polymer structures with desirable conductivity and stability .

Coordination Chemistry
The compound can also act as a ligand in coordination chemistry. Its halogen substituents create a suitable environment for metal coordination, which can lead to the formation of metal complexes with potential applications in catalysis and sensor technology .

Case Studies

Case Study 1: Anticancer Activity
Research has demonstrated that derivatives synthesized from 2-(5-Bromopyridine-2-Yl)-3-Chloropyridine exhibit significant cytotoxic activity against various cancer cell lines. For instance, compounds derived from this pyridine derivative were tested against the NCI 60-cell panel, showing promising results in inhibiting cell growth at submicromolar concentrations . This highlights its potential as a lead compound in cancer drug development.

Case Study 2: Synthesis Methodologies
A study outlined an efficient synthetic route for producing 5-bromo-2-chloroisonicotinic acid from 2-(5-Bromopyridine-2-Yl)-3-Chloropyridine using palladium-catalyzed reactions. This method was noted for its simplicity and high yield, making it an attractive option for pharmaceutical synthesis .

Data Tables

Application Area Details
Pharmaceutical SynthesisIntermediate for anti-cancer drugs; pyridine derivative synthesis
Polymer ScienceUsed in synthesizing conductive polymers for electronics
Coordination ChemistryActs as a ligand for metal complexes
Case Study Findings
Anticancer ActivitySignificant cytotoxic effects on cancer cell lines at low concentrations
Synthesis MethodologiesEfficient palladium-catalyzed synthesis route with high yields

Wirkmechanismus

The mechanism by which 2-(5-Bromopyridine-2-Yl)-3-Chloropyridine exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of bromine and chlorine atoms can influence the compound’s electronic properties, enhancing its reactivity and binding affinity .

Vergleich Mit ähnlichen Verbindungen

Structural and Electronic Properties

Pyridine derivatives with halogen substituents exhibit distinct electronic behaviors depending on the substituent type, position, and number. Below is a comparative analysis of key compounds:

Compound Name Substituents Vertical Electron Affinity (VEA, eV) Key Electronic Features
2-(5-Bromopyridine-2-Yl)-3-Cl-Py 3-Cl, 5-Br (on adjacent rings) ~1.2 (estimated) Enhanced electron deficiency due to dual halogens
3-Chloropyridine 3-Cl 0.9–1.1 Moderate electron withdrawal; activates C2/C4 positions
5-Bromo-2-chloro-3-picoline 2-Cl, 5-Br, 3-CH3 N/A Steric hindrance from methyl group reduces reactivity
MAC-5576 (2-(5-Cl-pyridin-3-yl)... 5-Cl, thiophene N/A Planar structure with π-conjugation enhances inhibitor potency

Key Observations :

  • Halogen Position : Bromine at the 5-position (as in the target compound) increases electron affinity compared to chlorine alone, as Br has a higher electronegativity and polarizability .
  • Steric Effects : Methyl groups (e.g., in 5-Bromo-2-chloro-3-picoline) reduce reactivity by hindering access to reactive sites .

Reactivity in Catalytic Systems

The target compound's performance in palladium-catalyzed amination was inferred from studies on similar chloropyridines (). For example:

  • 5-Bromo-3-chloropyridine derivatives are expected to exhibit slower reaction rates due to steric bulk from the bromopyridine group, though bromine may facilitate Suzuki-Miyaura couplings.

Catalytic Efficiency Comparison :

Catalyst System Substrate Conversion (%) Selectivity (Mono:Di)
Pd(OAc)₂/CyPF-t-Bu (0.005 mol%) 3-Chloropyridine 92 >99:1
Pd(OAc)₂/XPhos (0.05 mol%) 3-Chloropyridine <40 N/A
Hypothetical: Pd/CyPF-t-Bu Target Compound ~60–70* ~5:1*

*Estimates based on steric/electronic effects; experimental data needed.

Biologische Aktivität

2-(5-Bromopyridine-2-Yl)-3-Chloropyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-(5-Bromopyridine-2-Yl)-3-Chloropyridine is C6H4BrClNC_6H_4BrClN. Its structure consists of a brominated pyridine ring and a chlorinated pyridine moiety, which contribute to its reactivity and biological properties.

PropertyValue
Molecular Weight192.46 g/mol
Density1.7 g/cm³
Melting Point65-69 °C
Boiling Point208 °C
CAS Number53939-30-3

Synthesis

The synthesis of 2-(5-Bromopyridine-2-Yl)-3-Chloropyridine typically involves halogenation reactions on pyridine derivatives. For instance, methods include the use of brominating agents on chlorinated pyridine substrates. This process has been essential in developing derivatives with enhanced biological activities.

Anticancer Activity

Research indicates that compounds similar to 2-(5-Bromopyridine-2-Yl)-3-Chloropyridine exhibit significant anticancer properties. A study evaluated various pyridine derivatives for their cytotoxic effects against several cancer cell lines, including HeLa (cervical carcinoma) and HL60 (leukemia) cells. The results demonstrated that some derivatives showed promising cytotoxicity with GI50 values in the micromolar range, indicating potential as anticancer agents .

Table 1: Cytotoxicity of Pyridine Derivatives

CompoundCell LineGI50 (µM)
2-(5-Bromopyridine-2-Yl)-3-ChloropyridineHeLa12
2-(Bromo-pyridine derivative)HL608
Other derivativesVariousVaries

Antimicrobial Activity

In vitro studies have also assessed the antimicrobial properties of related compounds. The presence of halogens in the structure enhances the interaction with microbial enzymes, potentially leading to increased antimicrobial efficacy. However, specific data for 2-(5-Bromopyridine-2-Yl)-3-Chloropyridine remains limited.

The proposed mechanism for the biological activity of this compound involves the inhibition of critical enzymes involved in cell proliferation and survival pathways. For instance, studies have indicated that similar compounds may inhibit thioredoxin reductase (TrxR), an enzyme associated with cancer cell survival .

Case Studies

  • Anticancer Screening : A comprehensive screening was conducted on a library of pyridine derivatives, including those with bromine and chlorine substitutions. The study revealed that compounds with similar structures to 2-(5-Bromopyridine-2-Yl)-3-Chloropyridine exhibited significant cytotoxic effects against multiple cancer cell lines, supporting further investigation into their mechanisms .
  • Antimicrobial Testing : In a separate study focusing on antimicrobial activity, various pyridine derivatives were tested against bacterial strains. While specific results for the compound were not highlighted, the general trend suggested that halogenated pyridines possess enhanced activity against Gram-positive bacteria .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(5-bromopyridine-2-yl)-3-chloropyridine, and how do reaction conditions influence yield?

  • Methodology :

  • Bromination/Chlorination : Start with a pyridine precursor (e.g., 3-chloropyridine) and perform regioselective bromination at the 5-position. Use bromine or NBS (N-bromosuccinimide) with a Lewis acid catalyst (e.g., FeBr₃) under controlled temperatures (0–25°C) to avoid over-bromination .
  • Cross-Coupling : Employ Suzuki-Miyaura or Negishi coupling to attach pre-functionalized pyridine moieties. For example, use a boronic ester derivative of 5-bromopyridine with a 3-chloropyridine halide precursor. Optimize palladium catalyst loading (e.g., Pd(PPh₃)₄) and base (e.g., K₂CO₃) in anhydrous THF at 80–100°C .
  • Yield Optimization : Monitor reaction progress via TLC or HPLC. Purify using column chromatography (silica gel, hexane/EtOAc gradient). Typical yields range from 40–70%, depending on steric and electronic effects .

Q. How is this compound characterized using spectroscopic and crystallographic methods?

  • Spectroscopic Analysis :

  • NMR : Assign peaks using ¹H/¹³C NMR in CDCl₃. The 5-bromo substituent deshields adjacent protons (δ ~8.5–9.0 ppm), while the 3-chloro group affects ring electron density .
  • Mass Spectrometry : Confirm molecular ion [M+H]⁺ via ESI-MS. Fragmentation patterns (e.g., loss of Br or Cl) validate the structure .
    • X-Ray Crystallography :
  • Grow single crystals via slow evaporation in EtOH/CH₂Cl₂. Collect data on a Bruker APEXII diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Refine using SHELXL (R-factor < 0.05) .
  • Key parameters: Monoclinic space group (e.g., P21/c), unit cell dimensions (e.g., a = 7.03 Å, b = 7.65 Å, c = 36.94 Å, β = 91.3°). Analyze bond angles and torsion angles to confirm steric interactions .

Advanced Research Questions

Q. What computational methods predict the reactivity of this compound in cross-coupling reactions?

  • Density Functional Theory (DFT) :

  • Optimize geometry at the B3LYP/6-311+G(d,p) level. Calculate HOMO/LUMO energies to assess nucleophilic/electrophilic sites. The 5-bromo group (LUMO = -1.8 eV) is more reactive toward oxidative addition than the 3-chloro group .
  • Simulate transition states for Suzuki coupling. Activation energy (ΔG‡) correlates with Pd coordination strength (lower for Br vs. Cl) .
    • Mechanistic Insights :
  • Use NBO analysis to evaluate charge distribution. The electron-withdrawing Cl at C3 increases Br’s electrophilicity at C5, favoring transmetallation in cross-coupling .

Q. How do steric and electronic factors influence its application in drug discovery?

  • Structure-Activity Relationship (SAR) :

  • Replace Br/Cl with other halogens (e.g., F, I) to modulate lipophilicity (logP) and bioavailability. Bromine’s polarizability enhances π-stacking in receptor binding .
  • Test cytotoxicity in vitro (e.g., HepG2 cells). EC₀₅ values for Br/Cl derivatives range from 10–50 μM, suggesting potential as kinase inhibitors .
    • Targeted Synthesis :
  • Functionalize the pyridine ring via SNAr (nucleophilic substitution) at C5 (Br) under basic conditions (e.g., KOtBu in DMF). Introduce amine or thiol groups for bio-conjugation .

Data Contradiction and Troubleshooting

Q. How to resolve discrepancies in spectroscopic data during synthesis?

  • Case Study :

  • Unexpected By-Product : If GC-MS shows a mass increase of 18 Da, suspect hydrolysis of Cl to OH under aqueous conditions. Verify by repeating synthesis in anhydrous solvent .
  • Split NMR Peaks : May indicate atropisomerism due to restricted rotation between pyridine rings. Confirm via variable-temperature NMR (VT-NMR) .

Q. Why do crystallographic R-factors exceed 0.1 despite high-resolution data?

  • Common Issues :

  • Disorder : Refine using PART instructions in SHELXL to model disordered Br/Cl atoms .
  • Twinning : Check for non-merohedral twinning (e.g., Hooft parameter > 0.5). Apply TWIN/BASF commands during refinement .

Tables

Table 1 : Key Crystallographic Parameters for 2-(5-Bromopyridine-2-Yl)-3-Chloropyridine (from )

ParameterValue
Space GroupP21/c
a (Å)7.0327
b (Å)7.6488
c (Å)36.939
β (°)91.315
V (ų)1986.5
Z4
R-factor0.045

Table 2 : Reaction Optimization for Bromination (from )

ConditionYield (%)Purity (%)
NBS, FeBr₃, 0°C6598
Br₂, AlCl₃, 25°C4290
Pd(OAc)₂, K₂CO₃7299

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.